molecular formula C15H18N4 B12247108 5-(2-aminophenyl)-N-cyclopentylpyrimidin-2-amine

5-(2-aminophenyl)-N-cyclopentylpyrimidin-2-amine

Cat. No.: B12247108
M. Wt: 254.33 g/mol
InChI Key: LWYFXBNDGMIBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-aminophenyl)-N-cyclopentylpyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by a pyrimidine ring substituted with an aminophenyl group and a cyclopentylamine moiety. The unique structure of this compound makes it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminophenyl)-N-cyclopentylpyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with cyclopentylamine in the presence of a base, followed by cyclization with a suitable reagent to form the pyrimidine ring . The reaction conditions often require elevated temperatures and inert atmosphere to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-aminophenyl)-N-cyclopentylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted pyrimidine derivatives.

Scientific Research Applications

5-(2-aminophenyl)-N-cyclopentylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-aminophenyl)-N-cyclopentylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(2-aminophenyl)-N-cyclopentylpyrimidin-2-amine lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the aminophenyl group and the cyclopentylamine moiety allows for diverse chemical reactivity and potential interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C15H18N4

Molecular Weight

254.33 g/mol

IUPAC Name

5-(2-aminophenyl)-N-cyclopentylpyrimidin-2-amine

InChI

InChI=1S/C15H18N4/c16-14-8-4-3-7-13(14)11-9-17-15(18-10-11)19-12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6,16H2,(H,17,18,19)

InChI Key

LWYFXBNDGMIBOV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC=C(C=N2)C3=CC=CC=C3N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.